N-cyclopentyl-3-(4-fluorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
N-cyclopentyl-3-(4-fluorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by:
- A cyclopentyl group attached to the carboxamide at position 6.
- A 4-fluorophenyl substituent at position 3, contributing electron-withdrawing effects.
- A sulfanyl (-S-) linker at position 2 connected to a 2-(4-methylphenyl)-2-oxoethyl group.
- A 4-oxo-3,4-dihydroquinazoline core, a scaffold common in kinase inhibitors and anticancer agents.
Properties
IUPAC Name |
N-cyclopentyl-3-(4-fluorophenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-oxoquinazoline-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN3O3S/c1-18-6-8-19(9-7-18)26(34)17-37-29-32-25-16-20(27(35)31-22-4-2-3-5-22)10-15-24(25)28(36)33(29)23-13-11-21(30)12-14-23/h6-16,22H,2-5,17H2,1H3,(H,31,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQWZOAZBOCSKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NC4CCCC4)C(=O)N2C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-3-(4-fluorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and pain management. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound involves multi-step organic reactions, typically starting from readily available precursors. The key steps often include the formation of the quinazoline core followed by functionalization at various positions to introduce the cyclopentyl and fluorophenyl groups. The specific synthetic pathway can significantly influence the biological activity of the resulting compound.
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-cyclopentyl-3-(4-fluorophenyl)-... | A549 (Lung) | 5.9 |
| N-cyclopentyl-3-(4-fluorophenyl)-... | HT29 (Colon) | 7.2 |
| N-cyclopentyl-3-(4-fluorophenyl)-... | MCF7 (Breast) | 6.5 |
The IC50 values indicate that this compound exhibits significant cytotoxicity, comparable to other known anticancer agents. Notably, it has been shown to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases.
The proposed mechanisms by which this compound exerts its biological effects include:
- Calcium Channel Blockade : The compound has been reported to block Ca channels, specifically Cav3.2 channels, which play a role in cellular signaling related to pain and inflammation .
- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to cell cycle arrest in the G0/G1 phase, thereby inhibiting proliferation in cancer cells .
- Apoptotic Pathways : The compound appears to activate apoptotic pathways, leading to increased rates of apoptosis in treated cells .
Case Studies
Several case studies have demonstrated the efficacy of this compound in preclinical models:
- Study on Lung Cancer : In a study involving A549 cells, treatment with the compound resulted in a significant reduction in cell viability and induction of apoptosis, suggesting its potential as a therapeutic agent for lung cancer.
- Inflammatory Pain Model : In animal models of inflammatory pain, administration of this compound showed reduced pain responses, supporting its role as an analgesic agent through calcium channel inhibition .
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the quinazoline family, characterized by a bicyclic structure that includes a quinazoline core and various substituents that enhance its biological activity. The molecular formula is C30H31Cl3FN3O, with a molecular weight of 574.9 g/mol. Its unique structure allows it to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.
Anticancer Properties
Research indicates that N-cyclopentyl-3-(4-fluorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide exhibits notable anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, the National Cancer Institute's Developmental Therapeutics Program reported significant antitumor activity against human tumor cells, with mean growth inhibition values indicating its potential as an anticancer agent .
Drug Development
Given its promising biological activity, this compound is being explored as a lead compound for drug development. Its structural attributes are conducive to modifications that may enhance efficacy and reduce side effects. Researchers are investigating analogs of this compound to optimize its pharmacological profile .
Targeted Therapy
The specificity of this compound for certain biological targets makes it a candidate for targeted cancer therapies. By designing drugs that selectively inhibit pathways crucial for tumor growth while sparing normal cells, researchers aim to improve treatment outcomes and minimize adverse effects associated with conventional chemotherapy .
Case Studies and Research Findings
- In Vitro Efficacy : A study conducted by the National Cancer Institute assessed the compound's efficacy across a panel of approximately sixty cancer cell lines. Results indicated an average cell growth inhibition rate of 12.53%, highlighting its potential as an effective anticancer agent .
- Mechanistic Studies : Investigations into the compound's mechanism revealed that it acts by modulating kinase activity related to cancer cell signaling pathways. This modulation is crucial for developing targeted therapies aimed at specific types of cancers .
Comparison with Similar Compounds
Q & A
Q. What are the key steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions, including cyclization of quinazoline precursors, thioether linkage formation, and substitution of fluorophenyl/cyclopentyl groups. Critical parameters include solvent choice (e.g., DMF or THF), temperature control (60–80°C for cyclization), and catalysts like palladium for cross-coupling. Reaction progress is monitored via thin-layer chromatography (TLC), and purity is ensured through column chromatography. Yield optimization requires iterative adjustment of stoichiometry and reaction times .
Q. How is the molecular structure of this compound characterized?
Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C for substituent identification), high-resolution mass spectrometry (HR-MS) for molecular weight validation, and X-ray crystallography (if crystals are obtainable). Computational modeling (e.g., DFT calculations) aids in analyzing steric effects and electronic properties of the quinazoline backbone and sulfanyl group .
Q. What are the known pharmacological targets and preliminary biological activities?
The compound exhibits inhibitory activity against protein kinases (e.g., EGFR and VEGFR) and phosphatases, with IC₅₀ values in the low micromolar range. In vitro assays using cancer cell lines (e.g., MCF-7, HeLa) show dose-dependent apoptosis induction. Anti-inflammatory potential is inferred from COX-2 inhibition in macrophage models .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration) or compound purity. Standardized protocols (e.g., uniform cell passage numbers, validated kinase assays) and orthogonal validation (e.g., siRNA knockdown of targets) are recommended. Cross-referencing with structurally analogous quinazolines (e.g., substituent effects on potency) can clarify structure-activity relationships (SAR) .
Q. What strategies improve the pharmacokinetic profile of this compound?
The sulfanyl group enhances solubility but may reduce metabolic stability. Strategies include:
- Prodrug design : Masking the carboxamide with ester groups.
- Formulation : Nanoencapsulation to improve bioavailability.
- Structural tweaks : Introducing electron-withdrawing groups on the 4-methylphenyl moiety to reduce CYP450-mediated oxidation .
Q. How do structural modifications at the quinazoline C2 and C7 positions affect bioactivity?
SAR studies show:
- C2 (sulfanyl group) : Replacing sulfur with oxygen decreases kinase inhibition by 50%, highlighting its role in hydrogen bonding.
- C7 (carboxamide) : Methylation improves cell permeability but reduces target binding affinity. Comparative docking studies suggest the carboxamide interacts with kinase ATP-binding pockets .
Q. What challenges arise in designing assays to evaluate kinase inhibition?
Key challenges include:
- Selectivity : Counter-screening against 20+ kinases to avoid off-target effects.
- ATP competition : Using ADP-Glo™ assays to quantify ATP consumption.
- Cellular context : Validating target engagement in 3D spheroid models vs. monolayer cultures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
